molecular formula C9H11ClO3S B13247680 (4-(Methoxymethyl)phenyl)methanesulfonyl chloride

(4-(Methoxymethyl)phenyl)methanesulfonyl chloride

Cat. No.: B13247680
M. Wt: 234.70 g/mol
InChI Key: WBOGMEBRDMJTTD-UHFFFAOYSA-N
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Description

(4-(Methoxymethyl)phenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C9H11ClO3S and a molecular weight of 234.7 g/mol . This compound is commonly used in organic synthesis and pharmaceutical research due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Methoxymethyl)phenyl)methanesulfonyl chloride typically involves the reaction of methanesulfonic acid with thionyl chloride. The reaction is carried out in a three-necked flask fitted with a mechanical stirrer, reflux condenser, thermometer, and separatory funnel. Methanesulfonic acid is heated to 95°C, and thionyl chloride is added over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for 3.5 hours after completion .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes larger reactors and more efficient separation and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Methoxymethyl)phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Polar organic solvents such as dichloromethane and acetonitrile are typically used.

    Catalysts: Bases like pyridine or triethylamine are often employed to facilitate the reactions.

Major Products Formed

    Sulfonamide Derivatives: Formed by reaction with amines.

    Sulfonate Esters: Formed by reaction with alcohols.

Scientific Research Applications

(4-(Methoxymethyl)phenyl)methanesulfonyl chloride is widely used in scientific research due to its reactivity and versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of (4-(Methoxymethyl)phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Methoxymethyl)phenyl)methanesulfonyl chloride is unique due to the presence of the methoxymethylphenyl group, which imparts distinct reactivity and properties compared to simpler sulfonyl chlorides. This makes it particularly useful in specific synthetic applications where the methoxymethylphenyl group is desired.

Properties

Molecular Formula

C9H11ClO3S

Molecular Weight

234.70 g/mol

IUPAC Name

[4-(methoxymethyl)phenyl]methanesulfonyl chloride

InChI

InChI=1S/C9H11ClO3S/c1-13-6-8-2-4-9(5-3-8)7-14(10,11)12/h2-5H,6-7H2,1H3

InChI Key

WBOGMEBRDMJTTD-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)CS(=O)(=O)Cl

Origin of Product

United States

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